2-(Nitroamino)benzoic acid

Synthesis Yield Optimization Process Chemistry

Generic nitro-/amino-benzoic acid analogs fail to deliver the precise electronic and steric effects required for D-amino acid oxidase (DAAO) inhibition studies and sartan API synthesis. 2-(Nitroamino)benzoic acid (CAS 4395-62-4) provides the exact ortho-nitroamino substitution pattern essential for these applications. • Enables unequivocal construction of the phenazine core for antibacterial/anticancer agents. • Serves as a direct scaffold for candesartan cilexetil intermediate synthesis via N-alkylation. • Offers a unique dual-pharmacophore (nitro + amino) hybrid for probing DAAO active sites. • In stock for immediate global dispatch with custom synthesis options available.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 4395-62-4
Cat. No. B8377529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Nitroamino)benzoic acid
CAS4395-62-4
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c10-7(11)5-3-1-2-4-6(5)8-9(12)13/h1-4,8H,(H,10,11)
InChIKeyRUGLDDBRINWXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Nitroamino)benzoic Acid Procurement & Structural Profile


2-(Nitroamino)benzoic acid (CAS 4395-62-4), also known as N-nitroanthranilic acid or 2-nitramidobenzoic acid, is an ortho-substituted aromatic carboxylic acid derivative. It is classified as a nitroamino compound, possessing both a nitro group (-NO2) and an amino group (-NH2) attached to the benzoic acid core. Its molecular formula is C7H6N2O4 with a molecular weight of approximately 182.13 g/mol . The compound is characterized by its yellow solid appearance, a logP of 1.5846, and a polar surface area of 95.15 Ų, indicating moderate lipophilicity and polarity [1].

Scaffold

Ortho-nitroamino benzoic acid for synthesis of candesartan intermediates and phenazine cores.

Probe context

Hybrid 2-substituted benzoic acid scaffold supports DAAO structure-activity relationship exploration.

Agrochemical entry

N-alkylation-ready building block for herbicidal agent discovery libraries.

Non-Substitutability of 2-(Nitroamino)benzoic Acid


Generic substitution among nitro- and amino-benzoic acid analogs is inadvisable due to profound differences in physicochemical properties and biochemical activity imparted by the specific ortho-nitroamino substitution pattern. The presence of both nitro and amino groups in a single ortho-substituent creates unique electronic and steric effects not present in simple nitrobenzoic or aminobenzoic acid isomers. This is evidenced by distinct LogP values, which impact partitioning and bioavailability, and variable enzyme inhibition profiles, as seen in differential D-amino acid oxidase (DAAO) inhibition [1]. Consequently, procurement of 2-(Nitroamino)benzoic acid is essential for experiments requiring this precise molecular configuration and its associated properties.

Ortho-nitroamino substitution pattern

Simple 2-aminobenzoic or 2-nitrobenzoic acids lack the combined electronic and steric effects; reactivity and enzyme interactions may shift.

Lipophilicity and retention profile

LogP differs from regioisomers (e.g., 2-amino-6-nitrobenzoic acid), altering chromatographic behavior and partitioning; direct substitution requires method validation.

DAAO inhibition context

Inhibition profiles of 2-substituted benzoic acids vary with substituent; the hybrid nitroamino group may produce distinct SAR that amino or nitro analogs do not replicate.

Quantitative Differentiation of 2-(Nitroamino)benzoic Acid


Synthetic Yield Comparison

The synthesis of 2-(Nitroamino)benzoic acid from 2-aminobenzoic acid via nitration in sulfuric acid/fuming nitric acid proceeds with a reported yield of 75.4% . This provides a practical benchmark for researchers. While not a direct head-to-head comparison within a single study, this yield is higher than the typical 65% yield reported for the synthesis of a related intermediate, 2-chloro-6-nitrobenzoic acid, from a different starting material under alternative conditions [1]. This suggests a potentially more efficient synthetic entry point for building blocks containing the ortho-nitroamino motif.

Synthetic yield
Cross-study
75.4% yield
vs. 65% for 2-chloro-6-nitrobenzoic acid
Supports synthesis efficiency review
Different starting materials and conditions; cross-study comparison only.
Synthesis Yield Optimization Process Chemistry

Lipophilicity (LogP) Differentiation

The calculated partition coefficient (LogP) for 2-(Nitroamino)benzoic acid is 1.5846 [1]. This value is higher than the LogP of 1.30 reported for the regioisomer 2-amino-6-nitrobenzoic acid (CAS 50573-74-5) [2]. This ~0.28 log unit difference indicates that 2-(Nitroamino)benzoic acid is more lipophilic and would exhibit different chromatographic retention behavior and potentially distinct membrane permeability characteristics compared to its aminonitrobenzoic acid isomer.

Lipophilicity (LogP)
Reported
1.58
2-amino-6-nitrobenzoic acid LogP: 1.30
Supports chromatographic method differentiation
Calculated LogP; experimental verification recommended.
ADME Lipophilicity Drug Design Analytical Chemistry

D-Amino Acid Oxidase (DAAO) Inhibition Trend

While direct inhibition data for 2-(Nitroamino)benzoic acid is not available, a class-level inference can be drawn from the inhibitory activity of closely related 2-substituted benzoic acid analogs against porcine kidney D-amino acid oxidase (DAAO, EC 1.4.3.3). At a concentration of 0.2 mM, 2-aminobenzoic acid exhibited approximately 35% inhibition, while 2-nitrobenzoic acid exhibited approximately 23% inhibition [1]. 2-(Nitroamino)benzoic acid, possessing both amino and nitro functionalities in a single substituent, represents a unique hybrid structure within this active series. This suggests it may possess a distinct inhibition profile, potentially different from either the simple amino or nitro analogs, warranting investigation as a novel DAAO modulator.

DAAO inhibition trend
Class-level
Structural hybrid of active analogs (2-NH₂: ~35% inhib.; 2-NO₂: ~23% inhib.)
Supports SAR probe procurement review
No direct inhibition data for target compound; class inference from pig kidney enzyme at 0.2 mM.
Enzymology Inhibition Biochemistry DAAO

Application Scenarios for 2-(Nitroamino)benzoic Acid


Candesartan Cilexetil Synthesis Intermediate

Derivatives of N-nitroanthranilic acid, which share the core nitroamino-benzoic acid motif of 2-(Nitroamino)benzoic acid, serve as crucial intermediates in the industrial synthesis of the angiotensin II receptor antagonist candesartan cilexetil [1]. In a key step, a methyl N,3-dinitroanthranilate derivative is N-alkylated, followed by a catalytic reduction that simultaneously reduces the aromatic nitro group and cleaves the N-nitro function to yield a key anthranilate intermediate [1]. This established industrial pathway demonstrates the utility of the ortho-nitroamino benzoic acid scaffold in constructing complex pharmaceutical molecules. Researchers working on novel sartan analogs or process chemistry for these blockbuster drugs can utilize 2-(Nitroamino)benzoic acid as a starting point for N-alkylation and further derivatization.

Phenazine-1-carboxylic Acid Building Block

N-substituted 3-nitroanthranilic acids, which are structural analogs of 2-(Nitroamino)benzoic acid, are established precursors for the unequivocal synthesis of phenazine-1-carboxylic acids via reductive cyclization [1]. The ortho-amino-nitro arrangement present in 2-(Nitroamino)benzoic acid is a key feature for constructing the phenazine core, a pharmacophore found in various antibacterial and anticancer agents. Procuring 2-(Nitroamino)benzoic acid allows for the exploration of novel phenazine derivatives with potential bioactivity.

DAAO Structure-Activity Relationship Studies

The demonstrated inhibitory activity of both 2-amino and 2-nitrobenzoic acid against D-amino acid oxidase (DAAO) suggests that the 2-position of the benzoic acid ring is a productive site for modulating this enzyme [1]. 2-(Nitroamino)benzoic acid represents a unique, under-explored hybrid of these two active pharmacophores. Researchers studying DAAO inhibition, particularly in the context of neurological conditions like schizophrenia, can procure this compound to probe the enzyme's active site and potentially identify a novel class of DAAO modulators with a distinct inhibition profile compared to simple 2-substituted benzoic acids.

Herbicidal Agent Discovery via N-Alkylation

The N-alkylation of N-nitroanthranilic acid derivatives is a key synthetic step used in the development of agrochemicals [1]. The presence of both a carboxyl group and a reactive nitroamino group in 2-(Nitroamino)benzoic acid makes it a versatile scaffold for generating libraries of N-alkylated and N-acylated derivatives. These derivatives can then be screened for herbicidal or plant growth regulatory activity, following established precedents where benzoic acid derivatives have been shown to act as effective herbicides and plant growth regulators [2]. This compound offers a direct entry point for agrochemical discovery programs targeting weed control.

Application
Selection Property
Validation Focus
Candesartan intermediate synthesis
Ortho-nitroamino scaffold for N-alkylation
Reductive cyclization and derivatization efficiency
Phenazine core construction
Ortho-amino-nitro arrangement for cyclization
Phenazine derivative synthesis and bioactivity screening
DAAO structure-activity relationship studies
Hybrid 2-substituted benzoic acid pharmacophore
DAAO inhibition assay and SAR profiling
Herbicidal agent discovery
N-alkylation versatility
Plant growth regulatory activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Nitroamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.